molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Número de catálogo: B1319432
Número CAS: 87597-21-5
Peso molecular: 348.98 g/mol
Clave InChI: ONYDCYFHPPFRGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 and a molecular weight of 348.98 g/mol This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 6 and 8, and an ethyl ester group at position 2

Mecanismo De Acción

The action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, like any other compound, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and specific conditions within the body. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .

Análisis De Reacciones Químicas

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Studies

Enzyme Interactions and Biological Pathways

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has been explored for its ability to interact with specific enzymes and receptors. Its unique structure allows it to modulate enzyme activity, which is crucial for understanding disease mechanisms and developing therapeutic interventions. Notably, the compound has shown promise in inhibiting Mps-1 kinase activity, a key player in cell division and cancer progression.

Industrial Applications

In industrial settings, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. These derivatives are essential for producing specialty chemicals and materials used in pharmaceuticals and agrochemicals. The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the introduction of various functional groups necessary for further chemical transformations .

Case Studies

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Hyperproliferative Disorders : Research indicates that derivatives of this compound exhibit significant activity against Mps-1 kinase. This suggests potential therapeutic applications for treating conditions characterized by uncontrolled cell growth, such as leukemias and solid tumors .
  • Enzyme Interaction Studies : Experimental data have confirmed that this compound interacts effectively with enzymes involved in metabolic pathways related to cancer progression. Binding affinity assessments through biochemical assays have underscored its potential as a therapeutic agent .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cellular pathways. The presence of bromine atoms and the imidazo[1,2-a]pyrazine core facilitate interactions that can lead to various biological effects depending on the target .

Summary Table of Applications

Application Area Details
Biological Studies Interaction with enzymes; modulation of biological pathways; inhibition of Mps-1 kinase
Industrial Uses Intermediate for complex heterocyclic compounds; used in pharmaceuticals and agrochemicals
Case Studies Effective against hyperproliferative disorders; potential therapeutic applications in cancers

Comparación Con Compuestos Similares

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.

Actividad Biológica

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry due to its unique structure and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9_9H7_7Br2_2N3_3O2_2
  • Molecular Weight : 348.98 g/mol
  • CAS Number : 87597-21-5
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere at 2-8°C

Anticancer Properties

Research indicates that this compound and its derivatives may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. For instance:

  • Mps-1 Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Mps-1 kinase activity effectively. This inhibition is relevant for treating hyperproliferative disorders such as hematological malignancies and solid tumors .

Inhibition of Tyrosine Kinases

The compound has been associated with the inhibition of Bruton's tyrosine kinase (Btk), which is implicated in B-cell proliferation and survival. Inhibitors of Btk are being researched for their therapeutic potential in treating various cancers and autoimmune diseases .

Study on Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry investigated the efficacy of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cells. This compound was included in this study as a promising candidate due to its structural similarities to other active compounds .

Pharmacological Profile Evaluation

In a pharmacological evaluation involving various imidazo[1,2-a]pyrazine derivatives, this compound demonstrated moderate activity against specific cancer cell lines. The study highlighted the need for further optimization of the compound's structure to enhance its biological efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameCAS NumberMolecular WeightActivity Type
This compound87597-21-5348.98 g/molBtk inhibitor
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid1000018-56-3232.09 g/molModerate anticancer activity
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine1208082-91-0319.92 g/molPotential anti-inflammatory

Propiedades

IUPAC Name

ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCYFHPPFRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600372
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-21-5
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-3,5-dibrompyrazine (20 g, 79 mmol) in dimethylcarbonate (133 mL) at rt was added ethyl 3-bromo-2-oxopropanoate (17.14 g, 79 mmol) in one portion. After stirring at 110° C. for 3 h, the solution was stirred at rt overnight. Water and DCM were added and the aqueous phase was extracted with DCM. After washing of the organic phase with water, drying over Na2(SO4) and filtration the organic phase was evaporated. Flash chromatography yielded 13.95 g (50.6%) ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: 1H-NMR (300 MHz, CDCl3): δ=8.30 (s, 1H), 8.27 (s, 1H), 4.48 (q, 2H), 1.43 (tr, 3H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.